molecular formula C4H8AsClOS2 B14656488 5-Chloro-1,4,6,5-oxadithiarsocane CAS No. 53006-63-6

5-Chloro-1,4,6,5-oxadithiarsocane

Cat. No.: B14656488
CAS No.: 53006-63-6
M. Wt: 246.6 g/mol
InChI Key: NVVCQOQTONCDRC-UHFFFAOYSA-N
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Description

The compound’s nomenclature suggests a fused eight-membered ring system containing oxygen, sulfur, and arsenic atoms, with a chlorine substituent. Chlorinated heterocycles are often studied for their bioactivity, such as antimicrobial or enzyme-inhibitory properties .

Properties

CAS No.

53006-63-6

Molecular Formula

C4H8AsClOS2

Molecular Weight

246.6 g/mol

IUPAC Name

5-chloro-1,4,6,5-oxadithiarsocane

InChI

InChI=1S/C4H8AsClOS2/c6-5-8-3-1-7-2-4-9-5/h1-4H2

InChI Key

NVVCQOQTONCDRC-UHFFFAOYSA-N

Canonical SMILES

C1CS[As](SCCO1)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

5-Chloro-1,4,6,5-oxadithiarsocane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Chloro-1,4,6,5-oxadithiarsocane has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 5-Chloro-1,4,6,5-oxadithiarsocane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Heterocycles with Bioactive Profiles

a. 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4)

  • Structure : A five-membered isothiazolone ring with chlorine and methyl substituents.
  • Applications : Widely used as a biocide in industrial and cosmetic products due to its antimicrobial activity .

b. Halogenated Diaryldiones (Analogues 28, 52, 64)

  • Structure : Diarylpentenediones with halogenated (e.g., chloro) or methoxylated substituents.
  • Bioactivity: Chloro-substituted analogues (e.g., 28) exhibit enhanced nitric oxide (NO) inhibition compared to methoxylated derivatives (e.g., 52), attributed to reduced electron density in the aromatic ring .
Mercury-Containing Chloro Compounds

a. Chloro(furan-n-yl)mercury Derivatives

  • Structure : Mercury bound to chlorinated furan rings (e.g., [5857-37-4], [5857-38-5]).
  • Toxicity : High due to mercury’s neurotoxic and environmental persistence .
  • Divergence : 5-Chloro-1,4,6,5-oxadithiarsocane contains arsenic instead of mercury, which may alter its environmental behavior and biological interactions. Arsenic compounds are typically less persistent but still pose significant health risks.
Chlorinated Furopyrimidines (e.g., 8-Chloro Derivatives 5)**
  • Structure : Furo[3,2-d]pyrimidines with chloro substituents, synthesized via reactions with amines .
  • Reactivity: Chloro groups act as leaving sites for nucleophilic substitution, enabling derivatization (e.g., formation of amino derivatives).
  • Hypothesis : The chlorine atom in 5-Chloro-1,4,6,5-oxadithiarsocane may similarly facilitate functionalization, though its arsenic-sulfur-oxygen framework could impose steric or electronic constraints.

Research Implications and Gaps

  • Electron-Withdrawing Effects : The chloro group’s role in modulating electron density, as seen in diarylpentenediones , may extend to 5-Chloro-1,4,6,5-oxadithiarsocane, warranting electrochemical studies.
  • Toxicity Profile : Arsenic’s presence necessitates rigorous ecotoxicological assessments compared to purely organic chloroheterocycles.

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